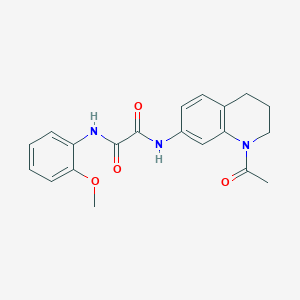

N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N'-(2-methoxyphenyl)oxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N'-(2-methoxyphenyl)oxamide, also known as QM385, is a small molecule compound that has gained significant attention in the scientific community due to its potential therapeutic applications. QM385 is a quinoline derivative that has been synthesized by various methods and has shown promising results in various scientific research studies.

Applications De Recherche Scientifique

Polymorphic Modifications for Hypertension Remedies

Polymorphic modifications of a quinoline derivative with strong diuretic properties were identified, suggesting potential as a new hypertension remedy. This study highlights the importance of structural variations in drug development and the potential therapeutic applications of quinoline derivatives in treating conditions like hypertension through diuretic action (Shishkina et al., 2018).

Chemical Synthesis and Reactivity

Research on the synthesis and reactivity of quinoline derivatives, such as the formation of 2-(thiophen-2-yl)[1,3]thiazolo[4,5-f]quinoline, showcases the compound's versatility in chemical reactions. This work opens pathways for creating diverse quinoline-based molecules with potential applications in materials science and pharmaceutical development (Aleksandrov et al., 2020).

Structural Analysis for Coordination Chemistry

Investigations into the spatial orientations of quinoline derivatives have implications for coordination chemistry and molecular design. Understanding how these molecules interact with ions can guide the development of sensors, catalysts, and other technologies that require precise molecular interactions (Kalita & Baruah, 2010).

Catalysis and Asymmetric Synthesis

Quinoline derivatives have been utilized in the development of rigid P-chiral phosphine ligands for asymmetric synthesis, demonstrating their role in enhancing enantioselectivity and catalytic efficiency in chemical reactions. This application is critical for producing chiral pharmaceuticals and other compounds where the stereochemistry influences efficacy and safety (Imamoto et al., 2012).

Tyrosine Kinase Inhibition for Cancer Therapy

Quinoline derivatives have been designed as dual c-Met/VEGFR2 receptor tyrosine kinase inhibitors, exhibiting potent in vitro and in vivo efficacy against various human tumor models. This research underscores the potential of quinoline-based compounds in targeted cancer therapies, offering new avenues for treatment strategies (Mannion et al., 2009).

Propriétés

IUPAC Name |

N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N'-(2-methoxyphenyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O4/c1-13(24)23-11-5-6-14-9-10-15(12-17(14)23)21-19(25)20(26)22-16-7-3-4-8-18(16)27-2/h3-4,7-10,12H,5-6,11H2,1-2H3,(H,21,25)(H,22,26) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWVHLQZQAKGXJL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C(=O)NC3=CC=CC=C3OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(5-Chloro-2-methoxyphenyl)methoxy]-3-methoxybenzaldehyde](/img/structure/B2939036.png)

![2-(2-ethylanilino)-7-methyl-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B2939038.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2939040.png)

![2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(2-phenylethyl)acetamide](/img/structure/B2939041.png)

![4-oxo-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)-4-phenylbutanamide](/img/structure/B2939042.png)

![9-(3,4-dimethylphenyl)-1-methyl-3-(2-morpholinoethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2939043.png)

![N~6~-benzyl-N~4~-(3,4-dimethylphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2939047.png)

![N-(benzo[d]thiazol-2-yl)-2-((4-fluorophenyl)thio)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2939048.png)

![(3Z)-3-{[(3,5-dimethoxyphenyl)amino]methylene}-1-(3-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2939059.png)